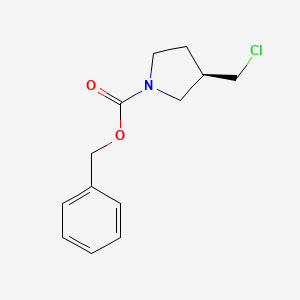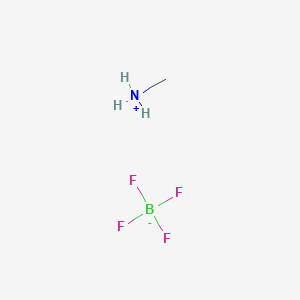
Diethyl-2-(5-Brompyridin-2-yl)malonat
Übersicht
Beschreibung
Diethyl 2-(5-bromopyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(5-bromopyridin-2-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(5-bromopyridin-2-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nachhaltige Klebstoffsysteme
Diethyl-2-(5-Brompyridin-2-yl)malonat: wird bei der Synthese von Methylenmalonatpolymeren eingesetzt, die wichtige Bestandteile für die Herstellung energieeffizienter und leistungsstarker, nachhaltiger Klebstoffsysteme sind . Diese Klebstoffe sollen den Energieverbrauch bei der Herstellung von Holzprodukten minimieren, indem sie schnell polymerisierende Systeme bereitstellen, die den Einsatz von Lösungsmitteln vermeiden und so die Produktion von Produkten potenziell beschleunigen .
Cyclokondensationsreaktionen
Diese Verbindung dient als Reagenz bei Cyclokondensationsreaktionen mit 1,3-Dinukleophilen zur Herstellung sechsgliedriger Heterocyclen . Diese Reaktionen sind im Bereich der organischen Synthese von entscheidender Bedeutung, wobei Diethylmalonate zur Herstellung einer Vielzahl von Malonylheterocyclen verwendet werden, die strukturelle Elemente in vielen organischen Verbindungen sind .
Kristallwachstum und -charakterisierung
This compound: ist entscheidend für das Wachstum von Einkristallen wie Diethyl-2-(3-Oxoiso-1,3-dihydrobenzofuran-1-yliden)malonat (D23DYM), die mit der langsamen Verdampfungsmethode gezüchtet werden . Diese Kristalle finden aufgrund ihrer einzigartigen strukturellen Eigenschaften Anwendung in der Materialwissenschaft und -technik .
Eigenschaften
IUPAC Name |
diethyl 2-(5-bromopyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)9-6-5-8(13)7-14-9/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGLOQJGFTCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)

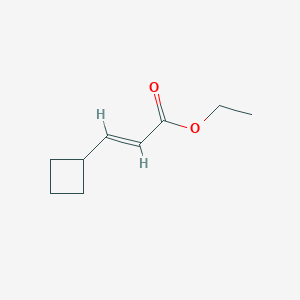
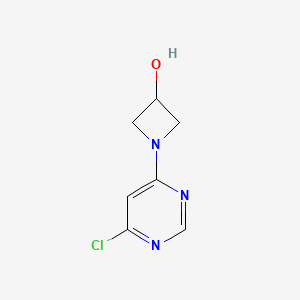
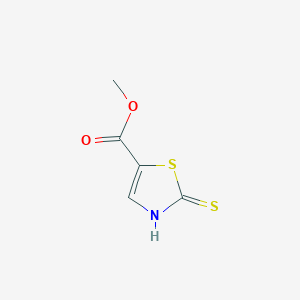
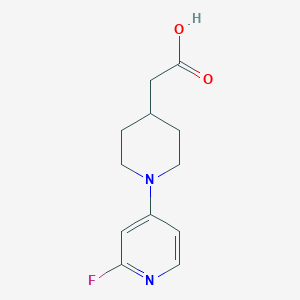
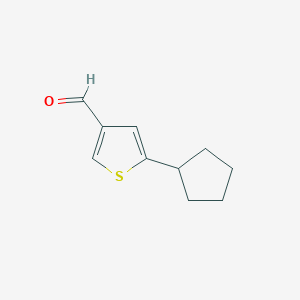
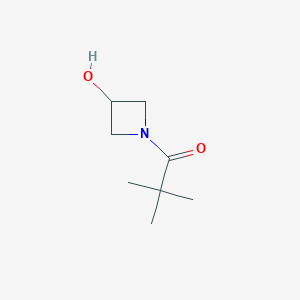
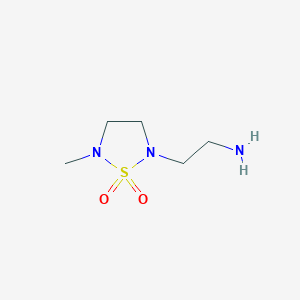
![[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate](/img/structure/B1488122.png)
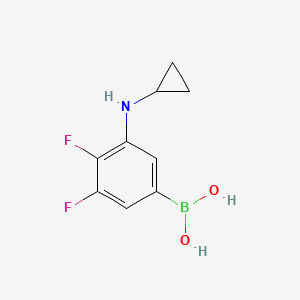
![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
